molecular formula C10H15NO2S B7801193 (1S)-(-)-Camphorsulfonylimine

(1S)-(-)-Camphorsulfonylimine

Cat. No.: B7801193
M. Wt: 213.30 g/mol
InChI Key: ZAHOEBNYVSWBBW-OMNKOJBGSA-N
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Description

(1S)-(-)-Camphorsulfonylimine: is a chiral sulfonamide derived from camphor. It is widely used in organic synthesis due to its ability to act as a chiral auxiliary and a chiral ligand. The compound is known for its high enantioselectivity and is often employed in asymmetric synthesis to produce enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1S)-(-)-Camphorsulfonylimine can be synthesized through several methods. One common method involves the reaction of camphorsulfonyl chloride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:

    Camphorsulfonyl chloride: is dissolved in an organic solvent such as dichloromethane.

    Ammonia or an amine: is added to the solution.

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
  • The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: (1S)-(-)-Camphorsulfonylimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

(1S)-(-)-Camphorsulfonylimine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds. It also serves as a chiral ligand in catalytic reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of drugs, particularly those requiring high enantioselectivity.

    Industry: this compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (1S)-(-)-Camphorsulfonylimine exerts its effects involves its ability to act as a chiral auxiliary or ligand. In asymmetric synthesis, the compound induces chirality in the substrate, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reaction and substrate being used.

Comparison with Similar Compounds

    (1R)-(+)-Camphorsulfonylimine: The enantiomer of (1S)-(-)-Camphorsulfonylimine, used in similar applications but with opposite chirality.

    Camphorsulfonic acid: A related compound used as a catalyst in various organic reactions.

    Camphorsulfonyl chloride: A precursor to this compound, used in the synthesis of sulfonamides.

Uniqueness: this compound is unique due to its high enantioselectivity and versatility in asymmetric synthesis. Its ability to induce chirality in a wide range of substrates makes it a valuable tool in organic chemistry.

Properties

IUPAC Name

(1S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7?,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHOEBNYVSWBBW-OMNKOJBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CC[C@]13CS(=O)(=O)N=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107869-45-4, 60886-80-8
Record name (3aR,6S)-8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2,1-benzothiazole 2,2-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.150.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-10-Camphorsulfonimine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-(-)-Camphorsulfonylimine
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(1S)-(-)-Camphorsulfonylimine
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(1S)-(-)-Camphorsulfonylimine
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Reactant of Route 6
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